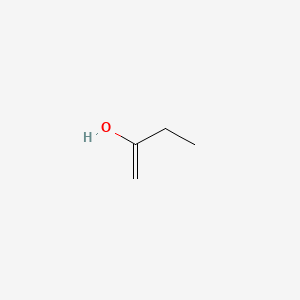
1-Buten-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Buten-2-ol is an organic compound with the molecular formula C₄H₈O It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) within its structure
Preparation Methods
1-Buten-2-ol can be synthesized through several methods:
-
Synthetic Routes
- One common method involves the hydroboration-oxidation of 1-butyne. This reaction proceeds via the addition of borane (BH₃) to the triple bond of 1-butyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
- Another method includes the reduction of 1-buten-2-one (methyl vinyl ketone) using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Industrial Production
- Industrially, this compound can be produced through the catalytic hydrogenation of 1-buten-2-one. This process typically employs a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions.
Chemical Reactions Analysis
1-Buten-2-ol undergoes various chemical reactions, including:
-
Oxidation
- When oxidized, this compound can form 1-buten-2-one. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- Reduction of this compound can yield butane-2-ol. This reaction can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
-
Substitution
- This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride (HCl) can produce 1-chloro-2-butene.
-
Addition
- The double bond in this compound allows for addition reactions. For instance, the addition of bromine (Br₂) across the double bond results in the formation of 2,3-dibromo-1-butanol.
Scientific Research Applications
1-Buten-2-ol has several applications in scientific research:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Biology
- In biological research, this compound can be used as a model compound to study the metabolism of unsaturated alcohols in living organisms.
-
Medicine
- Although not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties.
-
Industry
- In the industrial sector, this compound is used in the production of polymers and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 1-buten-2-ol involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The hydroxyl group in this compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
- The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
-
Pathways
- In biological systems, this compound can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes and acids.
Comparison with Similar Compounds
1-Buten-2-ol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Buten-1-ol: Another unsaturated alcohol with the double bond located at a different position. It has similar reactivity but different physical properties.
But-2-en-1-ol:
1-Butanol: A saturated alcohol with no double bonds, exhibiting different chemical reactivity and physical properties.
-
Uniqueness
- The position of the hydroxyl group and the double bond in this compound gives it unique reactivity patterns compared to its isomers and other unsaturated alcohols.
Properties
CAS No. |
61923-55-5 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
but-1-en-2-ol |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3 |
InChI Key |
IKZZIQXKLWDPCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
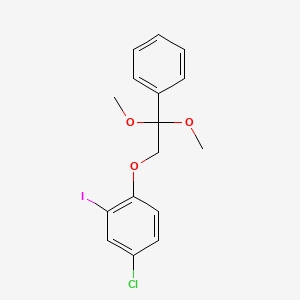
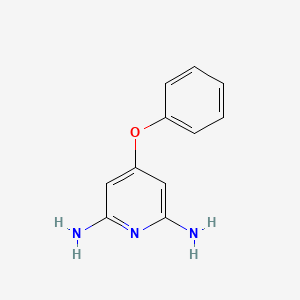
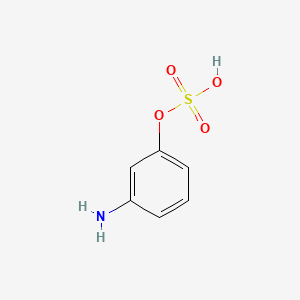
![methyl 3-{[(4-ethylpiperazin-1-yl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B14167961.png)
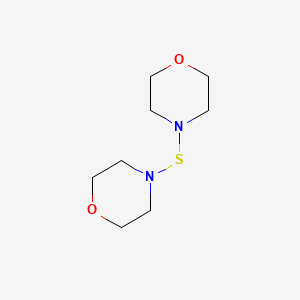
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
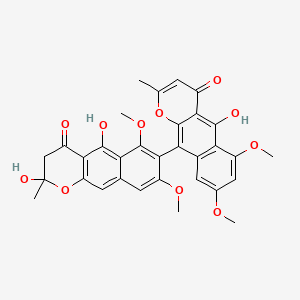
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
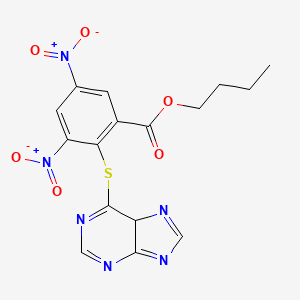
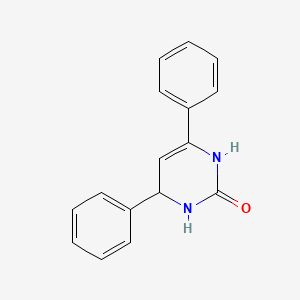
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
